

Discovery and synthesis of LH708.

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Compound of Interest		
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An In-depth Technical Guide to the Discovery and Synthesis of **LH708**

Introduction

LH708, also known as L-cystine bis(N'-methylpiperazide), is a potent, orally active inhibitor of L-cystine crystallization developed for the treatment of cystinuria.[1] Cystinuria is a rare genetic disorder characterized by the abnormal transport of L-cystine and dibasic amino acids in the kidneys and small intestine.[2][3][4] This leads to high concentrations of L-cystine in the urine, which, due to its low solubility, crystallizes and forms recurrent kidney stones.[2][3] **LH708** was developed to be a more stable and effective alternative to earlier L-cystine crystallization inhibitors, such as L-cystine dimethyl ester (CDME).[1][2][5] The European Medicines Agency (EMA) has granted **LH708** an orphan drug designation for the treatment of cystinuria.[6]

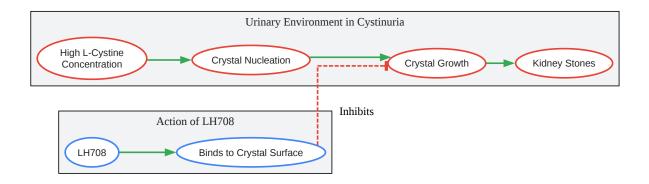
Discovery and Design Principle

The development of **LH708** was predicated on the principle of crystal growth inhibition. Researchers sought to create a molecule that could mimic L-cystine and bind to the growing crystal lattice, thereby preventing the addition of further L-cystine molecules.[2] This approach was inspired by earlier work on L-cystine methyl esters.[2][5] The design of **LH708** focused on improving the stability and inhibitory potency of these initial lead compounds.[2] Structure-activity relationship studies revealed that the free α -amino groups and the central disulfide bond of the L-cystine diamide structure are essential for optimal inhibitory activity.[7]

Mechanism of Action



LH708 functions as a direct inhibitor of L-cystine crystallization.[1] It is believed to attach to the surface of L-cystine crystals, sterically blocking the integration of additional L-cystine molecules and thus halting crystal growth.[2] This is a physical mechanism of inhibition rather than a complex biological signaling pathway.



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Mechanism of **LH708** in inhibiting L-cystine crystal growth.

Quantitative Data

The following table summarizes the key quantitative data for **LH708** and its major metabolite.

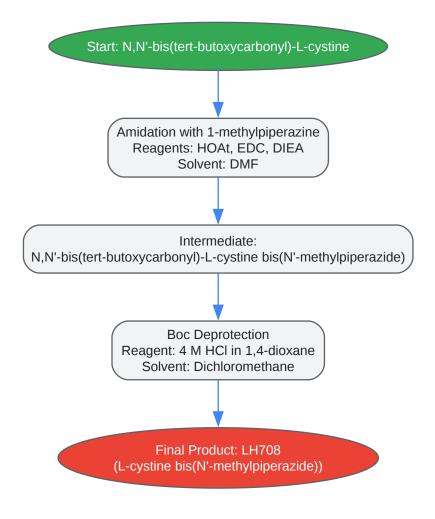


Parameter	Value	Species	Notes
EC50 (Crystallization Inhibition)	59.8 ± 7.2 nM	In vitro	120-fold more potent than CDME.[5][6]
Oral Bioavailability (Parent LH708)	2.3%	Mouse	Slc3a1 knockout mouse model of cystinuria.[7]
Oral Bioavailability (Metabolite LH1727)	25%	Mouse	Slc3a1 knockout mouse model of cystinuria.[7]
Combined Oral Bioavailability	18%	Mouse	Slc3a1 knockout mouse model of cystinuria.[7]
Plasma Half-life (Parent LH708)	~10 minutes	Mouse	
Plasma Half-life (Metabolite LH1727)	1 hour	Mouse	
Urinary Concentration	Micromolar concentrations of LH708 and its metabolite found 24 hours after administration.[7]	Mouse	

Experimental Protocols Synthesis of LH708 (L-cystine bis(N'-methylpiperazide))

The synthesis of **LH708** is a two-step process involving amidation followed by deprotection.[1] [7]





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Workflow for the synthesis of **LH708**.

Step 1: Amidation

- To a solution of N,N'-bis(tert-butoxycarbonyl)-L-cystine (20 mmol) in dimethylformamide (DMF), add 1-hydroxy-7-azabenzotriazole (HOAt, 52.0 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 52.0 mmol), 1-methylpiperazine (40.0 mmol), and N,N-diisopropylethylamine (DIEA, 100 mmol).[1]
- Stir the reaction mixture at room temperature overnight.[1]
- Add cold water and extract the solution with dichloromethane three times.[1]
- Wash the combined organic extracts with brine, dry over MgSO4, filter, and concentrate.[1]



Purify the residue by flash silica gel chromatography to yield N,N'-bis(tert-butoxycarbonyl)-L-cystine bis(N'-methylpiperazide).[1]

Step 2: Deprotection

- Dissolve the purified intermediate (8.60 mmol) in dichloromethane at 0 °C.[1]
- Add 4 M HCl in 1,4-dioxane (51.6 mmol) and stir the reaction mixture at room temperature for 2 hours.[1]
- Collect the resulting solid precipitate by filtration, rinse with cold ether, and dry in a vacuum oven to yield LH708.[1]

In Vitro L-cystine Crystallization Inhibition Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of LH708.

- Prepare a 2.9 mM supersaturated solution of L-cystine in water.[5][8]
- Add varying concentrations of LH708 to the L-cystine solution.
- Incubate the solutions at room temperature for 72 hours.[5][8]
- Measure the remaining dissolved L-cystine concentration or the amount of precipitated Lcystine.
- Calculate the EC50 value, which is the concentration of LH708 that inhibits L-cystine crystallization by 50%.[6]

Pharmacokinetic Analysis in a Mouse Model

This protocol outlines the in vivo evaluation of **LH708**.

- Utilize a Slc3a1 knockout mouse model, which mimics cystinuria.[7]
- Administer a single dose of LH708 (e.g., 150 μmol/kg) via oral gavage (p.o.) or intravenous (i.v.) injection.[7][9]
- Collect blood samples at various time points after administration.



- Separate plasma and analyze the concentrations of LH708 and its major metabolite (LH1727) using a suitable analytical method like LC-MS/MS.
- Collect urine samples over a 24-hour period and measure the concentrations of LH708 and its metabolite.[7][9]
- Calculate pharmacokinetic parameters, including bioavailability and half-life, from the plasma concentration-time data.

Conclusion

LH708 is a promising therapeutic candidate for the management of cystinuria. Its rational design has led to a significant improvement in potency over previous L-cystine crystallization inhibitors. The detailed understanding of its synthesis, mechanism of action, and pharmacokinetic profile provides a solid foundation for its ongoing preclinical and potential future clinical development. The direct, physical inhibition of crystal growth represents a novel and targeted approach to preventing stone formation in patients with this debilitating genetic disorder.

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